molecular formula C15H24N2 B5234778 N-(2-pyridin-2-ylethyl)cyclooctanamine

N-(2-pyridin-2-ylethyl)cyclooctanamine

Cat. No.: B5234778
M. Wt: 232.36 g/mol
InChI Key: OTPDPWFDUWFIEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-pyridin-2-ylethyl)cyclooctanamine is a cyclooctanamine derivative featuring a pyridine-substituted ethyl group. Cyclooctanamine derivatives are known for their diverse pharmacological properties, including antimicrobial and anticancer activities, often influenced by substituent groups . The pyridin-2-ylethyl moiety may contribute to interactions with biological targets such as receptor tyrosine kinases (RTKs) or bacterial persister cells, as seen in related compounds .

Properties

IUPAC Name

N-(2-pyridin-2-ylethyl)cyclooctanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-2-4-8-14(9-5-3-1)17-13-11-15-10-6-7-12-16-15/h6-7,10,12,14,17H,1-5,8-9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPDPWFDUWFIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NCCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-pyridin-2-ylethyl)cyclooctanamine typically involves the reaction of cyclooctanone with 2-(2-aminopyridin-2-yl)ethanol under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-pyridin-2-ylethyl)cyclooctanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-(2-pyridin-2-ylethyl)cyclooctanone.

    Reduction: Reduction of the compound can yield N-(2-pyridin-2-ylethyl)cyclooctanol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: N-(2-pyridin-2-ylethyl)cyclooctanone

    Reduction: N-(2-pyridin-2-ylethyl)cyclooctanol

    Substitution: Various substituted derivatives of the pyridine ring

Scientific Research Applications

N-(2-pyridin-2-ylethyl)cyclooctanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-pyridin-2-ylethyl)cyclooctanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the cyclooctane ring provides hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

IMA6: N-[(6-Trifluoromethyl)-1H-indol-2-yl)methyl]cyclooctanamine

Structural Differences :

  • IMA6 contains an indole ring substituted with a trifluoromethyl group, linked to cyclooctanamine via a methyl bridge.
  • In contrast, N-(2-pyridin-2-ylethyl)cyclooctanamine uses a pyridine-ethyl chain instead of an indole-methyl group.

Implications for this compound :

  • Replacing indole with pyridine may alter target specificity (e.g., shifting from antimicrobial to anticancer applications).
  • The pyridine group’s nitrogen atoms could enhance RTK inhibition via hydrogen bonding, as observed in pyrrolo[2,3-d]pyrimidine derivatives .

Pyrrolo[2,3-d]pyrimidine Derivatives (6-(2-Pyridin-2-ylethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines)

Structural Differences :

  • These compounds feature a pyrrolo[2,3-d]pyrimidine core with a pyridin-2-ylethyl group at position 6, similar to the substituent in this compound.

Implications for this compound :

  • The pyridin-2-ylethyl group may similarly engage RTKs, though the absence of a pyrrolo[2,3-d]pyrimidine core could limit direct inhibition.
  • Cyclooctanamine’s conformational flexibility might compensate by enabling novel binding modes.

Aminoethyl Chloride Derivatives (e.g., 2-(N,N-Diisopropylamino)ethyl chloride)

Structural Differences :

  • These compounds lack the cyclooctanamine ring but share aminoethyl backbones with halogen substituents.

Implications for this compound :

  • Highlights the importance of the cyclooctanamine group in conferring biological activity compared to simpler amines.

Comparative Data Table

Compound Core Structure Key Substituents Biological Activity Reference
This compound Cyclooctanamine Pyridin-2-ylethyl Hypothesized RTK inhibition/antimicrobial N/A
IMA6 Cyclooctanamine (6-Trifluoromethylindol-2-yl)methyl Antimycobacterial persister cells
Pyrrolo[2,3-d]pyrimidine derivatives Pyrrolo[2,3-d]pyrimidine 6-(Pyridin-2-ylethyl), N4-aryl RTK inhibition, antitumor (e.g., 72% growth reduction)
2-(N,N-Diisopropylamino)ethyl chloride Ethylamine Chloride, diisopropylamino Synthetic intermediate

Research Findings and Mechanistic Insights

  • Role of Substituents : The pyridin-2-ylethyl group in pyrrolo[2,3-d]pyrimidines enhances RTK binding via aromatic stacking and hydrogen bonding . In this compound, this group may similarly target RTKs but with altered potency due to the absence of a planar heterocyclic core.
  • Synergistic Effects: Combining pyridine derivatives with metals (e.g., copper nanoparticles) could amplify antimicrobial effects, as seen with 5-nitroindole .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.